molecular formula C21H21NO6 B12322213 6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one CAS No. 73554-66-2

6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one

Cat. No.: B12322213
CAS No.: 73554-66-2
M. Wt: 383.4 g/mol
InChI Key: JZUTXVTYJDCMDU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Hydrastine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Applications

  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. For instance, a study published in Phytochemistry highlighted its cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
  • Antioxidant Properties : The compound has shown promising antioxidant activity. In vitro assays have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers. This property is crucial for developing supplements aimed at preventing oxidative damage associated with chronic diseases .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits. It has been linked to the modulation of neurotransmitter systems and could potentially be explored for treating neurodegenerative disorders such as Alzheimer's disease .
  • Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation, which could be beneficial in managing conditions like arthritis and other inflammatory diseases .

Natural Product Research

This compound is structurally related to several natural products derived from plants known for their medicinal properties. Its synthesis and modification can lead to the discovery of new derivatives with enhanced biological activities. The exploration of its biosynthetic pathways may also yield insights into plant-based medicinal chemistry .

Case Studies

  • Cytotoxicity Assays : A detailed study conducted on the cytotoxic effects of 6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one revealed a dose-dependent inhibition of cell growth in human cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics .
  • In Vivo Models : In vivo studies have demonstrated the compound's efficacy in reducing tumor size in murine models when administered at specific dosages over a defined period. These findings support further investigation into its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Hydrastine is often compared with other isoquinoline alkaloids such as:

Uniqueness

Hydrastine is unique due to its dual role as both an antimicrobial and a haemostatic agent. Its ability to undergo various chemical transformations also makes it a valuable compound for synthetic chemistry .

Biological Activity

6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer activities based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 10421-76-8
  • Molecular Formula : C22H23NO7
  • Molecular Weight : 413.42 g/mol

Anti-inflammatory Activity

Research indicates that compounds similar to 6,7-dimethoxy derivatives exhibit significant anti-inflammatory effects. For instance:

  • In vitro studies demonstrated that certain alkaloids derived from similar structures reduced nitric oxide (NO) production and inhibited prostaglandin E2 (PGE2) levels in LPS-stimulated RAW 264.7 macrophages. These findings suggest a mechanism involving the suppression of the NF-kB pathway and MAPK phosphorylation .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays:

  • A study tested several derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited substantial inhibition zones against these bacteria. For example, the compound Nigritanine showed an inhibition zone of 10.39 mm against S. aureus, highlighting the potential of related compounds in antimicrobial applications .
CompoundGram-positive (S. aureus)Gram-negative (E. coli)
Nigritanine10.39 mmn.a.
Harmane4.36 mm8.64 mm
Dihydroberberine7.80 mmn.a.

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies:

  • One notable study found that related alkaloids significantly inhibited hepatocellular carcinoma (HCC) growth both in vitro and in vivo. The alkaloid demonstrated a dose-dependent reduction in cell proliferation and metastasis in HuH7 cell lines and effectively induced apoptosis through mitochondrial pathways .

Case Studies

  • Hepatocellular Carcinoma : A study involving HuH7 cell lines showed that treatment with a related alkaloid at a concentration of 50 mg/kg/day for 21 days resulted in significant tumor growth inhibition.
  • Inflammation Models : In models of inflammation induced by LPS in murine macrophages, the compound exhibited a marked reduction in inflammatory markers.

Properties

IUPAC Name

6,7-dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUTXVTYJDCMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859216
Record name 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73554-66-2, 118-08-1
Record name 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrastine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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